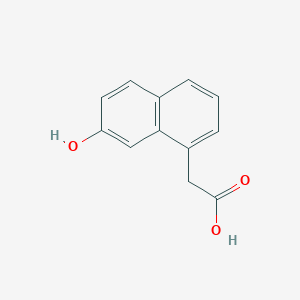

5-Naphthol-2-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(7-hydroxynaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H10O3/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7,13H,6H2,(H,14,15) |

InChI Key |

FIBICICXPCMTRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CC(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Naphthol 2 Acetic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Techniques like FT-IR and Raman spectroscopy are essential for identifying the functional groups present in a molecule.

The FT-IR spectrum of 5-Naphthol-2-acetic acid is expected to be dominated by absorptions from the hydroxyl (O-H), carbonyl (C=O), and naphthalene (B1677914) ring (C=C and C-H) groups. Due to strong intermolecular hydrogen bonding, particularly from the carboxylic acid which can form dimers, the O-H stretching bands are typically very broad.

Key expected absorption bands include:

O-H Stretching: A very broad and intense band is predicted to appear in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. researchgate.netresearchgate.net A sharper, less intense O-H stretching band from the phenolic hydroxyl group is also expected around 3200-3500 cm⁻¹.

Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the naphthalene ring.

Aliphatic C-H Stretching: Absorptions corresponding to the asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂-) group are expected in the 2850-2960 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted between 1700 and 1725 cm⁻¹, indicative of the C=O group in a carboxylic acid dimer. Studies on the related 1-naphthyl acetic acid have identified this peak around 1683 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple sharp bands of medium to strong intensity are expected in the 1450-1650 cm⁻¹ region, arising from the carbon-carbon double bond vibrations within the naphthalene ring system.

C-O Stretching and O-H Bending: The spectrum should also feature strong C-O stretching bands for both the carboxylic acid and the phenol (B47542) in the 1210-1320 cm⁻¹ range, as well as in-plane O-H bending vibrations around 1400-1440 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic ring. For a 2,5-disubstituted naphthalene, specific out-of-plane bending vibrations would be characteristic.

Table 1: Expected FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch | Phenolic -OH | Medium, sharp |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid -OH | Strong, very broad |

| 3100 - 3050 | C-H Stretch | Aromatic C-H | Weak to Medium |

| 2960 - 2850 | C-H Stretch | Methylene -CH₂- | Medium |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid C=O | Very Strong, sharp |

| 1650 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1440 - 1400 | O-H Bend | Carboxylic Acid -OH | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid, Phenol | Strong |

| 900 - 700 | C-H Bend | Aromatic (Out-of-plane) | Strong |

Raman spectroscopy is complementary to FT-IR. While polar groups like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the naphthalene ring are expected to be particularly prominent in the Raman spectrum.

Key expected Raman shifts include:

Aromatic C=C Stretching: Strong bands are predicted in the 1300-1650 cm⁻¹ region, corresponding to the in-plane vibrations of the naphthalene ring. A particularly intense band, characteristic of the ring breathing mode, is expected.

Carbonyl (C=O) Stretching: The C=O stretch, while dominant in the IR spectrum, should appear as a weaker band in the Raman spectrum, anticipated around 1665-1680 cm⁻¹. researchgate.net

Aromatic C-H Stretching: A strong signal is expected in the 3050-3070 cm⁻¹ region.

Methylene (-CH₂-) Vibrations: The CH₂ scissoring (~1440 cm⁻¹) and twisting/wagging modes will also be present but likely of lower intensity.

Table 2: Expected Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3070 - 3050 | C-H Stretch | Aromatic C-H | Strong |

| 1680 - 1665 | C=O Stretch | Carboxylic Acid C=O | Weak to Medium |

| 1650 - 1300 | C=C Ring Stretch | Aromatic Ring | Very Strong |

| ~1440 | C-H Bend | Methylene -CH₂- | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, signals are expected for the carboxylic acid proton, the phenolic proton, the six aromatic protons on the naphthalene ring, and the two methylene protons. researchgate.net

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Phenolic Proton (-OH): The chemical shift of this proton is variable and concentration-dependent but is expected as a broad singlet between 5-9 ppm.

Aromatic Protons (Ar-H): The six protons on the disubstituted naphthalene ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the electron-donating -OH group and the electron-withdrawing -CH₂COOH group. Protons adjacent to the hydroxyl group would be more shielded (shifted upfield) compared to those on the other ring. researchgate.netnih.gov

Methylene Protons (-CH₂-): These two protons are adjacent to both the aromatic ring and the carboxylic acid group, placing them in a benzylic-like position. They are expected to appear as a sharp singlet around 3.7-4.0 ppm.

Table 3: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Proton Type | Expected Multiplicity | Number of Protons |

| 10.0 - 13.0 | Carboxylic Acid (-COOH) | Broad Singlet | 1H |

| 8.5 - 7.0 | Aromatic (Ar-H) | Multiplets, Doublets | 6H |

| 9.0 - 5.0 | Phenolic (-OH) | Broad Singlet | 1H |

| 4.0 - 3.7 | Methylene (-CH₂-) | Singlet | 2H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, 12 distinct signals are expected: one for the carboxylic carbon, one for the methylene carbon, and ten for the carbons of the naphthalene ring. nih.govresearchgate.net

Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically between 170-180 ppm. oregonstate.edu

Naphthalene Carbons: The ten carbons of the naphthalene ring will produce signals in the aromatic region of 110-155 ppm. The carbon atom directly bonded to the hydroxyl group (C5) is expected to be significantly deshielded (around 150-155 ppm), while the other carbons will have shifts determined by their position relative to the two substituents. nih.govoregonstate.edu

Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected to appear in the range of 35-45 ppm.

Table 4: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

| 180 - 170 | Carboxylic Acid (-C OOH) |

| 155 - 110 | Aromatic (10 C) |

| 45 - 35 | Methylene (-C H₂-) |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. tandfonline.commdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be essential for mapping the proton-proton coupling network within the naphthalene ring. Cross-peaks would appear between signals of protons that are on adjacent carbons (³J-coupling), allowing for the step-by-step assignment of the six aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methylene proton signal (~3.8 ppm) to the methylene carbon signal (~40 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal. tandfonline.commdpi.com

A cross-peak between the methylene protons (~3.8 ppm) and the carbonyl carbon (~175 ppm).

Correlations from the methylene protons to the C2, C1, and C3 carbons of the naphthalene ring, confirming the attachment point of the acetic acid group.

Correlations from the aromatic protons to neighboring and distant carbons, which would confirm the 2,5-substitution pattern and help assign the quaternary (non-protonated) carbon signals.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides invaluable data for chemical identification.

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₁₂H₁₀O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical exact mass can be calculated and would be compared against the experimental value to confirm the elemental composition.

| Ion Species | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ (Molecular Ion) | 202.06299 |

| [M+H]⁺ (Protonated Molecule) | 203.07027 |

| [M+Na]⁺ (Sodium Adduct) | 225.05224 |

| [M-H]⁻ (Deprotonated Molecule) | 201.05574 |

| Note: These values are calculated based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Oxygen (¹⁶O). |

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. In a typical FAB-MS experiment, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. researchgate.net This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are then analyzed. researchgate.net

For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule at m/z 203. While FAB is a soft ionization technique that minimizes fragmentation, some characteristic fragment ions could be observed. Potential fragmentation pathways might include the loss of water (H₂O) from the carboxylic acid group or the cleavage of the acetic acid side chain, providing clues to the molecule's structure.

| Analysis Type | Expected Observation | Significance |

| Primary Ion | [M+H]⁺ at m/z 203 | Confirms the molecular weight of the compound. |

| Fragmentation | Loss of H₂O, loss of COOH group | Provides structural information about the functional groups present. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted and exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the crystal structure. nih.gov This analysis would reveal the exact spatial arrangement of the naphthalene ring, the hydroxyl group, and the acetic acid moiety. Key structural parameters, such as the planarity of the naphthalene system and the torsion angles of the acetic acid side chain, would be determined. Although no specific crystal structure data for this compound is published, a hypothetical study would yield a data table similar to the one below.

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. science.gov By mapping properties onto this unique molecular surface, one can analyze the types and relative importance of different intermolecular contacts. science.govnih.gov

For this compound, the analysis would likely reveal significant hydrogen bonding involving the carboxylic acid and hydroxyl groups. Carboxylic acids commonly form strong O—H···O hydrogen-bonded dimers. researchgate.net Additionally, the hydroxyl group could act as both a hydrogen bond donor and acceptor. Other significant interactions would include C—H···O contacts and π–π stacking between the electron-rich naphthalene rings of adjacent molecules. nih.gov A quantitative breakdown of these interactions is typically presented in a 2D fingerprint plot.

| Interaction Type | Expected Contribution | Description |

| O···H / H···O | High | Represents strong hydrogen bonds involving the carboxylic acid and hydroxyl groups. |

| H···H | High | Arises from the numerous hydrogen atoms on the molecular surface. |

| C···H / H···C | Moderate | Indicates weaker C—H···π and C—H···O interactions. |

| C···C | Moderate to Low | Corresponds to π–π stacking interactions between naphthalene rings. nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula (C₁₂H₁₀O₃) to verify its accuracy. This method is crucial for confirming the purity and empirical formula of a newly synthesized compound.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 71.28 |

| Hydrogen | H | 4.98 |

| Oxygen | O | 23.73 |

| Note: Calculated using atomic masses C=12.011 u, H=1.008 u, O=15.999 u. |

Analytical Methodologies for Naphthol Acetic Acid Compounds

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatographic methods form the cornerstone of analytical procedures for naphthol-based compounds, leveraging differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of naphthylacetic acid and its isomers due to its versatility and applicability to non-volatile compounds. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

For the quantitative analysis of α-naphthylacetic acid, a method has been established using a Hypersil C18 column with a mobile phase consisting of methanol, water, and phosphoric acid (60:40:0.35, v/v). researchgate.net Detection is typically performed using a UV detector set at 272 nm. researchgate.net This method demonstrates good linearity over a concentration range of 16 mg/L to 1,000 mg/L. researchgate.net Another study on naphthylacetic acid (NAA) employed a C8 column with an isocratic mobile phase of acetonitrile (B52724) and water (30:70, v/v) and UV detection at 255 nm, achieving a short retention time of about 2.8 minutes. se.org.pk

For related naphthol compounds, HPLC with fluorescence detection offers enhanced sensitivity. nih.gov A method for separating naphthalene (B1677914), 1-naphthol (B170400), and 2-naphthol (B1666908) utilizes a Synergi Hydro-RP C18 column with a 50% (v/v) aqueous acetonitrile solution as the mobile phase. nih.gov Fluorescence detection is configured with multiple excitation and emission wavelengths to optimize sensitivity for each compound. nih.gov

| Parameter | Condition 1 (Naphthylacetic Acid) researchgate.net | Condition 2 (Naphthylacetic Acid) se.org.pk | Condition 3 (Naphthols) nih.gov |

|---|---|---|---|

| Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) | Brownlee Analytical C8 (4.6 mm x 250 mm, 5 µm) | Synergi Hydro-RP C18 (4.6 mm x 150 mm, 4 µm) |

| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35) | Acetonitrile:Water (30:70) | Acetonitrile:Water (50:50) |

| Flow Rate | Not Specified | 1.0 mL/min | 1.5 - 2.0 mL/min |

| Detection | UV at 272 nm | UV at 255 nm | Fluorescence (Ex: 219/254 nm, Em: 330/445 nm) |

| Linear Range | 16 - 1,000 mg/L | Not Specified | 2.9 - 1170 nmol/kg |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, compounds like naphthols and naphthol-acetic acids possess polar functional groups (-OH, -COOH) that make them non-volatile and prone to adsorption on GC columns, leading to poor peak shape and inaccurate results. nih.gov To overcome this, derivatization is a crucial prerequisite step to convert these polar analytes into less polar, more volatile derivatives. nih.gov

A common derivatization strategy involves acetylation. For the analysis of 1-naphthol and 2-naphthol, a simple and rapid in situ derivatization with acetic anhydride (B1165640) is employed following enzymatic hydrolysis of conjugated metabolites in urine samples. nih.govresearchgate.net This reaction converts the naphthols into their corresponding naphthyl acetate (B1210297) derivatives, which exhibit better chromatographic behavior. nih.gov The resulting volatile derivatives are then extracted with a nonpolar solvent like n-hexane for GC analysis. nih.gov The choice of solvent for sample preparation is critical; for acidic compounds like acetic acid, acetone (B3395972) has been shown to be a suitable solvent for direct dilution GC analysis. nih.gov

| Parameter | Typical Conditions for Naphthol Derivatives nih.govwiley.com |

|---|---|

| Derivatization Reagent | Acetic Anhydride |

| Column | (5%-Phenyl)-methylpolysiloxane capillary column |

| Injection | Splitless or Split, Heated Port |

| Carrier Gas | Helium |

| Temperature Program | A temperature gradient is typically used to ensure separation and elution within a reasonable time (e.g., within 10 minutes). |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for qualitative analysis, reaction monitoring, and preliminary screening. analyticaltoxicology.com For acidic compounds like 5-Naphthol-2-acetic acid, silica (B1680970) gel plates (e.g., Silica gel G) are the most common stationary phase. analyticaltoxicology.com

The choice of mobile phase is critical for achieving good separation. A mixture of solvents is typically used to modulate the polarity and achieve optimal resolution. For acidic compounds, the mobile phase often includes a small amount of an acid, like acetic acid, to suppress the ionization of the analyte's carboxylic group, thereby reducing tailing and improving spot shape. upatras.gr A representative mobile phase for separating acidic components could be a mixture of n-butanol, glacial acetic acid, diethyl ether, and water. akjournals.com

Visualization of the separated spots on the TLC plate can be achieved by various methods. Since naphthol compounds are fluorescent, they can often be visualized under UV light (e.g., 254 nm or 366 nm). illinois.edu Alternatively, universal visualizing agents like iodine vapor can be used, which reversibly stain organic compounds as brown spots. epfl.ch Specific spray reagents can also be employed; for acidic compounds, a pH indicator like bromocresol green can yield yellow spots on a green background. illinois.edu For phenolic compounds, reagents such as Gibb's reagent or naphthoresorcinol-sulfuric acid can provide specific color reactions. akjournals.comepfl.ch

| Parameter | Typical System for Acidic/Phenolic Compounds upatras.grakjournals.com |

|---|---|

| Stationary Phase | Silica Gel G or HPTLC Silica Gel |

| Mobile Phase Example | n-Butanol : Glacial Acetic Acid : Diethyl Ether : Water (27:18:5:3 v/v) |

| Application Technique | Manual (capillary) or Semiautomatic (Linomat) |

| Development | Ascending development in a saturated chamber |

| Visualization Methods | - UV light (254/366 nm)

|

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide superior analytical power, offering both high-resolution separation and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing complex mixtures and detecting analytes at trace levels. researchgate.net This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. diva-portal.org For compounds like this compound, LC-MS/MS is particularly advantageous as it does not require derivatization.

The process typically involves electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules, generating molecular ions such as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. uab.edu Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion (e.g., the molecular ion) and fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for highly selective and sensitive quantification, minimizing interferences from the sample matrix. americanpharmaceuticalreview.com

This approach has been successfully applied to the analysis of naphthalene metabolites, such as naphthylmercapturic acids, in human urine, achieving limits of detection in the low µg/L range (0.03 to 0.04 µg/L). researchgate.net The use of isotope-labeled internal standards is crucial for ensuring high precision and accuracy. researchgate.net

| Parameter | Typical Conditions for Naphthalene Metabolites researchgate.netasm.org |

|---|---|

| LC Column | Reversed-phase (e.g., C18, Biphenyl) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) acetate) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Tandem Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification |

| Limit of Detection | Can reach low µg/L to ng/L levels |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. unar.ac.id As with conventional GC, analysis of this compound and related compounds requires prior derivatization to increase volatility. Acetylation with acetic anhydride is a common method for derivatizing the hydroxyl group of naphthols. nih.govwiley.com For the carboxylic acid group, esterification (e.g., methylation) would also be necessary for comprehensive volatilization.

Following separation on a GC column (typically a fused silica capillary column with a nonpolar or medium-polarity phase), the eluting compounds enter the mass spectrometer. wiley.com Electron Ionization (EI) is the most common ionization technique, which imparts significant energy to the molecules, causing extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries (e.g., NIST) for confident compound identification. mdpi.com

For quantitative analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. wiley.com In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces chemical noise. For acetylated 1- and 2-naphthol, the quantifier and qualifier ions m/z 186 (molecular ion) and 144 (loss of ketene) are typically monitored. wiley.com This method can achieve limits of detection and quantification around 0.30 µg/L and 1.00 µg/L, respectively. wiley.com

| Parameter | Typical Conditions for Derivatized Naphthols nih.govwiley.com |

|---|---|

| Derivatization | Acetylation (e.g., with acetic anhydride) |

| GC Column | (5%-Phenyl)-methylpolysiloxane capillary column |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole, TOF |

| Detection Mode (Qualitative) | Full Scan (for library matching) |

| Detection Mode (Quantitative) | Selected Ion Monitoring (SIM) (e.g., m/z 186, 144 for naphthyl acetate) |

| Limit of Quantification (LOQ) | ~1.00 µg/L |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the analytical methodologies for the chemical compound “this compound,” also known as 5-hydroxy-2-naphthaleneacetic acid, to fulfill the requirements of the requested article.

Searches for analytical quantification, specifically using Ultraviolet-Visible (UV-Vis) Spectrophotometry and Surface-Enhanced Raman Scattering (SERS), for this particular compound did not yield detailed research findings, established protocols, or specific quantitative data such as absorption maxima or SERS enhancement factors.

While general analytical techniques for related naphthalene compounds are documented, the strict requirement to focus solely on "this compound" and the absence of specific studies on its spectrophotometric analysis prevent the generation of a scientifically accurate and detailed article as outlined. Information on related compounds cannot be used as a substitute, as this would not adhere to the provided instructions.

Therefore, the sections on UV-Vis Spectrophotometry and SERS for this compound, including the requested data tables, cannot be completed at this time due to the lack of available research data in the public domain.

Reaction Chemistry and Functional Group Reactivity of 5 Naphthol 2 Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the naphthalene (B1677914) ring via a methylene (B1212753) spacer is a primary site for nucleophilic acyl substitution reactions. khanacademy.org Its reactivity is comparable to other arylacetic acids. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, which typically results in the substitution of the hydroxyl group. fiveable.meucalgary.ca

Esterification: 5-Naphthol-2-acetic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires reaction with ammonia (B1221849) or primary/secondary amines. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first activated, or coupling agents are used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate amide bond formation under milder conditions. khanacademy.org

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl 2-(5-hydroxynaphthalen-2-yl)acetate |

| Esterification | Ethanol (C₂H₅OH) | p-TsOH (catalyst), Dean-Stark trap | Ethyl 2-(5-hydroxynaphthalen-2-yl)acetate |

| Amidation | Ammonia (NH₃) | High temperature | 2-(5-Hydroxynaphthalen-2-yl)acetamide |

| Amidation | Aniline (C₆H₅NH₂) | DCC coupling agent | 2-(5-Hydroxynaphthalen-2-yl)-N-phenylacetamide |

To enhance the reactivity of the carboxylic acid, it can be converted into more reactive derivatives like acid chlorides or anhydrides. These compounds are highly electrophilic and react readily with a wide range of nucleophiles.

Acid Chloride Formation: Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the -OH group with a chlorine atom, yielding 2-(5-hydroxynaphthalen-2-yl)acetyl chloride. This acid chloride is a versatile intermediate for synthesizing esters and amides under very mild conditions and in high yields.

Acid Anhydride (B1165640) Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For this compound, this would result in a symmetrical anhydride. Mixed anhydrides can also be prepared. These derivatives are also effective acylating agents, though generally less reactive than acid chlorides. ucalgary.ca

The order of reactivity for carboxylic acid derivatives towards nucleophilic substitution is generally: Acid halide > acid anhydride > ester > amide. khanacademy.org

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). masterorganicchemistry.com The decarboxylation of aromatic carboxylic acids usually requires harsh conditions unless specific structural features are present that stabilize the intermediate carbanion. For arylacetic acids like this compound, the reaction involves the cleavage of a carbon-carbon bond.

While specific decarboxylation studies on this compound are not extensively documented, related reactions on other aromatic acids suggest that metal catalysts, often in combination with heat, can facilitate this transformation. nih.govorganic-chemistry.org For instance, copper salts have been shown to catalyze the protodecarboxylation of aromatic carboxylic acids. organic-chemistry.org The reaction would convert this compound into 2-methyl-5-naphthol.

Reactivity of the Naphthol Hydroxyl Group

The hydroxyl group on the naphthalene ring is phenolic in nature, making it weakly acidic and a powerful activating group for electrophilic aromatic substitution. Its reactivity is generally greater than that of phenol (B47542) itself. nih.govwikipedia.org

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions with alkylating agents. A common method is the Williamson ether synthesis, where the naphthol is first deprotonated with a base (e.g., sodium hydroxide, NaOH) to form a more nucleophilic naphthoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.

Alkylation: Direct alkylation of the naphthalene ring can also occur under Friedel-Crafts conditions. The hydroxyl group is a strong ortho-, para- director. In the case of 5-naphthol, electrophilic attack is directed to the C4 and C6 positions. Friedel-Crafts alkylation of β-naphthol with allylic alcohols, catalyzed by acids like p-toluenesulfonic acid, has been shown to be a regioselective process. rsc.org It is important to note that when performing these reactions on this compound, the carboxylic acid moiety might interfere or require protection, depending on the reaction conditions.

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product |

|---|---|---|---|

| Etherification | 1. NaOH 2. Methyl iodide (CH₃I) | Stepwise addition | 2-(5-Methoxynaphthalen-2-yl)acetic acid |

| Etherification | 1. K₂CO₃ 2. Benzyl bromide (BnBr) | Acetone (B3395972), reflux | 2-(5-(Benzyloxy)naphthalen-2-yl)acetic acid |

| Alkylation (on ring) | Allyl alcohol | p-TsOH (catalyst) | 2-((4-allyl)-5-hydroxynaphthalen-2-yl)acetic acid |

Acylation: The naphthol hydroxyl group can be readily acylated to form a phenolic ester. This is typically achieved by reacting it with an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, reaction with acetic anhydride yields 5-acetoxy-2-naphthylacetic acid. This reaction is often faster and occurs under milder conditions than the esterification of the carboxylic acid group. Selective acylation of 2-naphthol (B1666908) in the presence of acetic acid has been achieved using nickel-based catalysts. sciencepublishinggroup.com

Other Derivatizations: The activated naphthalene ring is susceptible to various electrophilic substitution reactions. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it.

Nitrosylation: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) typically results in substitution at the C6 position to yield a nitroso derivative. wikipedia.org

Halogenation: Bromination or chlorination will also occur at the activated positions of the ring.

C-H Activation: Modern synthetic methods allow for diversity-oriented C-H activation on naphthalene scaffolds. acs.org Using specialized directing templates, it is possible to functionalize specific C-H bonds, such as those at the C6 or C7 positions, with groups like acetoxy or aryl moieties. acs.org These advanced techniques offer pathways to previously inaccessible derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound is governed by the interplay of the inherent properties of the fused aromatic system and the electronic effects of its substituents: the hydroxyl (-OH) group at the C5 position and the acetic acid (-CH2COOH) group at the C2 position. Aromatic substitution reactions on this molecule can proceed through either electrophilic or nucleophilic pathways, depending on the reaction conditions and the nature of the attacking species. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS), the electron-rich naphthalene ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This is the most common type of reaction for aromatic systems like naphthalene. masterorganicchemistry.com Conversely, nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-poor aromatic ring, which typically requires the presence of strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comchemistrysteps.com Given the presence of the strongly electron-donating hydroxyl group, this compound is highly activated towards electrophilic attack and generally unreactive towards nucleophilic substitution, unless under specific conditions that might promote a benzyne (B1209423) mechanism. chemistrysteps.com

The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination process. masterorganicchemistry.com First, the aromatic π-system attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. total-synthesis.com

The regioselectivity of this reaction—that is, the position at which the electrophile adds to the ring—is dictated by the electronic influence of the existing substituents, which affect the stability of the intermediate sigma complex. total-synthesis.comlibretexts.org In this compound, the hydroxyl group at C5 is a powerful activating group, while the acetic acid moiety at C2 has a weaker influence.

The directing effects are as follows:

Hydroxyl (-OH) at C5: This group is a strong activator and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+R effect). This significantly stabilizes the arenium ion intermediate when the attack occurs at the positions ortho (C4 and C6) or para (C8) to the hydroxyl group.

Acetic Acid (-CH2COOH) at C2: This group is weakly deactivating due to the inductive effect (-I effect) of the carboxyl group, transmitted through the methylene spacer. Its directing influence is considerably weaker than that of the hydroxyl group and is generally overridden.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the positions activated by the hydroxyl group. The primary sites of attack would be C4, C6, and C8. Steric hindrance may influence the relative yields between these positions. stackexchange.com

The rate and orientation of electrophilic aromatic substitution are profoundly influenced by the substituents on the naphthalene ring.

Activating Group: The hydroxyl group at C5 is a potent activating group. Its non-bonding electrons can participate in resonance, increasing the electron density of the naphthalene ring system. This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted naphthalene. total-synthesis.com The resonance stabilization is most effective for intermediates formed from attack at the C4, C6, and C8 positions.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Preference |

|---|---|---|---|---|

| Hydroxyl (-OH) | C5 | +R (Resonance Donation), -I (Inductive Withdrawal) | Strongly Activating | Ortho, Para (C4, C6, C8) |

| Acetic Acid (-CH2COOH) | C2 | -I (Inductive Withdrawal) | Weakly Deactivating | Overridden by -OH group |

Metal Complexation and Coordination Chemistry

The this compound molecule possesses two potential coordination sites: the carboxylic acid group and the phenolic hydroxyl group. This allows it to function as a ligand, forming stable complexes with various metal ions, particularly transition metals. The deprotonated form, 5-naphthol-2-acetate, is the species that typically engages in coordination.

Carboxylate ligands, such as those derived from naphthalene-based acetic acids, are known to be versatile in coordination chemistry. semanticscholar.orgmdpi.com They can coordinate to metal centers in several different modes, which allows for the formation of a diverse range of molecular architectures, from simple mononuclear complexes to intricate polynuclear structures. mdpi.comnih.gov

The carboxylate group of 5-naphthol-2-acetate can act as:

Monodentate Ligand: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating Ligand: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging Ligand: The carboxylate group bridges two different metal centers. semanticscholar.org

Furthermore, the hydroxyl group at the C5 position can also deprotonate and coordinate to a metal ion. If both the carboxylate and the phenolate (B1203915) groups bind to the same metal center, the ligand acts as a bidentate O,O'-donor, forming a larger and potentially more stable chelate ring. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the pH of the solution, and the presence of any co-ligands. mdpi.com

| Coordination Site | Potential Coordination Modes | Resulting Complex Type |

|---|---|---|

| Carboxylate (-COO⁻) | Monodentate, Bidentate Chelating, Bidentate Bridging | Mononuclear, Dinuclear, or Polynuclear Complexes |

| Phenolate (-O⁻) | Monodentate | Can participate in chelation with the carboxylate group |

| Both Carboxylate and Phenolate | Bidentate Chelating (O,O'-donor) | Mononuclear or Polynuclear Chelated Complexes |

The formation of metal complexes in solution is a substitution reaction where solvent molecules in the metal ion's inner coordination sphere are replaced by the incoming ligand. The kinetics and mechanisms of such reactions for transition metal complexes have been extensively studied. cbpbu.ac.indalalinstitute.com

For many divalent transition metal ions in solution, the complex formation mechanism is generally of a dissociative nature, as described by the Eigen-Wilkins mechanism. This process involves two main steps:

Outer-Sphere Complex Formation: A rapid pre-equilibrium is established between the solvated metal ion and the ligand, forming an outer-sphere complex where the ligand and metal ion are separated by the solvent sheath.

Ligand Substitution: The rate-determining step is the dissociation of a solvent molecule from the inner coordination sphere of the metal ion, followed by the rapid coordination of the incoming ligand.

Theoretical and Computational Studies on 5 Naphthol 2 Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the structural, vibrational, and electronic properties of molecules.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like 5-Naphthol-2-acetic acid, which has a rotatable acetic acid side chain, conformational analysis is crucial to identify the most stable three-dimensional structures (conformers).

This analysis is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net The process involves systematically rotating the flexible dihedral angles—specifically around the C-C and C-O bonds of the acetic acid group—to map the potential energy surface and locate all energy minima. Studies on similar molecules, such as 5-acetic acid hydantoin, have revealed the existence of multiple stable conformers depending on the orientation of the carboxylic acid group (e.g., cis and trans arrangements). researchgate.netuc.pt For this compound, the key dihedral angles determining conformation would be the angle of the acetic acid group relative to the naphthalene (B1677914) ring and the orientation of the hydroxyl proton on the carboxyl group. The optimized geometries provide data on bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Table 1: Predicted Conformational Data for a Hypothetical Stable Conformer of this compound Note: This table is illustrative of the type of data obtained from DFT calculations.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Relative Energy | Energy compared to the most stable conformer | 0.00 kcal/mol |

| Dihedral Angle (Ring-CH2) | Torsion angle defining the side chain orientation | ~90° |

| Dihedral Angle (O=C-O-H) | Torsion angle of the carboxylic acid group | ~0° (syn-periplanar) |

| Dipole Moment | Measure of molecular polarity | ~2.5 D |

Once the molecular geometry is optimized, DFT calculations can be used to compute the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, rocking, etc.) and are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

The calculated frequencies allow for the simulation of the theoretical IR and Raman spectra, which can then be compared with experimental data to confirm the structure of the synthesized compound. rasayanjournal.co.in The potential energy distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, indicating the contribution of each bond or angle to a particular vibration. rasayanjournal.co.in For this compound, characteristic vibrational frequencies would include the O-H stretch of the naphthol and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-C and C-H vibrations associated with the naphthalene ring. nist.gov

Table 2: Illustrative Calculated Vibrational Frequencies for this compound Note: These values are representative examples based on similar functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Naphthol) | -OH | ~3600 |

| O-H Stretch (Carboxylic Acid) | -COOH | ~3580 |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3050-3100 |

| C=O Stretch | -COOH | ~1780 |

| C-O Stretch | -COOH | ~1180 |

| C-C Stretch (Aromatic) | Naphthalene Ring | 1400-1600 |

Electronic structure analysis provides insight into the reactivity and electronic properties of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the naphthol oxygen, while the LUMO may be distributed over the naphthalene system and the carboxylic acid group. DFT calculations can determine the energies of these orbitals and map their spatial distribution. researchgate.net Other calculated parameters include ionization potential, electron affinity, chemical hardness, and electrophilicity indices, which further quantify the molecule's reactivity. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular charge transfer interactions. researchgate.net

Table 3: Key Electronic Properties Calculated via DFT Note: This table presents the types of parameters obtained from electronic structure analysis.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability (ΔE = ELUMO - EHOMO). |

| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -ELUMO). |

| Global Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for studying single molecules in a vacuum or with implicit solvent, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, particularly its conformational flexibility and interactions with an explicit solvent environment. dntb.gov.ua

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then integrated over time to simulate the movement of the atoms. This allows for the observation of conformational changes in this compound as it tumbles and interacts with surrounding water molecules. MD simulations are crucial for understanding solvation effects, such as the formation of hydrogen bonds between the molecule's hydroxyl and carboxyl groups and the solvent, which can significantly influence its preferred conformation and reactivity. nih.govnih.gov Studies on acetic acid have shown that explicit water molecules can stabilize certain conformations over others. nih.govamazonaws.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors (physicochemical, electronic, and structural properties) for a group of molecules with known activities. nih.govommegaonline.org A mathematical model is then built to correlate these descriptors with the observed activity.

For this compound, a QSAR model could be developed to predict its potential biological activity (e.g., as an enzyme inhibitor or receptor ligand) based on descriptors calculated from its structure. ommegaonline.org These descriptors might include parameters derived from DFT calculations (like HOMO/LUMO energies), as well as properties like molecular weight, logP (lipophilicity), and topological indices. The resulting model can be used to predict the activity of new, unsynthesized derivatives, guiding further drug design efforts. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand interacts with the active site of a target protein. ekb.eg

For this compound, docking studies would involve computationally placing the molecule into the binding site of a specific protein target. The process scores different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. mdpi.com This analysis can identify key amino acid residues in the receptor that interact with the ligand and predict the strength of the binding affinity. acs.org Such studies provide a structural basis for the molecule's potential biological activity and can explain how it might inhibit an enzyme or modulate a receptor's function. ekb.eg

Fragment Regression Analysis for Deconvoluting Structural Contributions to Interaction Profiles

In a hypothetical fragment regression analysis of this compound and its derivatives, the molecule would be broken down into its fundamental components. For the parent compound, these fragments would include the naphthalene core, the hydroxyl (-OH) group at position 5, and the acetic acid (-CH₂COOH) group at position 2.

The process would involve:

Dataset Compilation: A series of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition).

Molecular Fragmentation: Each molecule in the series would be computationally dissected into fragments. For example, derivatives might involve changing the position of the hydroxyl group or modifying the acetic acid side chain.

Descriptor Calculation: Physical and chemical properties (descriptors) for each fragment would be calculated. These can include properties related to size, lipophilicity, and electronic effects. mdpi.com

Such an analysis would allow researchers to deconvolute the structural contributions of the naphthalene scaffold, the phenolic hydroxyl, and the carboxylic acid moiety to the molecule's interaction profile. For instance, the model could reveal whether the hydrogen-bonding capability of the hydroxyl group or the anionic charge of the acetic acid group is more critical for binding to a biological target. This information is invaluable for rationally designing new compounds with enhanced potency.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) for Analyzing Steric, Electrostatic, and Hydrophobic Field Requirements for Interaction

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are advanced computational techniques that correlate the biological activity of molecules with their 3D properties. nih.gov Unlike 2D-QSAR, which uses simpler molecular descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric, electrostatic, and other fields surrounding a molecule. nih.govnih.gov These methods are instrumental in drug design for visualizing the spatial requirements for a ligand to interact effectively with its target receptor. nih.gov

To perform a 3D-QSAR study on a series of compounds related to this compound, the following steps would be taken:

Molecular Modeling and Alignment: 3D structures of all molecules in the series are generated and aligned based on a common scaffold or a pharmacophore model. This is a critical step, as the quality of the alignment directly impacts the reliability of the model. nih.gov For the this compound series, alignment would likely be based on the rigid naphthalene core.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic fields (for CoMFA) are calculated for each molecule. nih.gov CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian-type function to provide a smoother representation of molecular similarity. nih.gov

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a mathematical model that correlates the variations in the field values with the variations in biological activity. nih.gov

Model Validation and Visualization: The resulting model is rigorously validated to ensure its predictive power. nih.gov The key output is a set of 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. nih.gov

For this compound, CoMFA and CoMSIA contour maps would illustrate the precise spatial requirements for its interaction. For example:

Steric Fields: Green contours might indicate regions where bulky substituents would enhance activity, while yellow contours would show areas where bulk is detrimental (steric hindrance).

Electrostatic Fields: Blue contours could highlight areas where positive charges are favored, while red contours would show where negative charges (like that of the acetic acid group) are preferred for optimal interaction. nih.gov

Hydrophobic and H-Bonding Fields (CoMSIA): Additional maps would reveal where hydrophobic groups would improve binding or where hydrogen bond donors and acceptors are necessary.

These visual models provide deep structural insights, guiding medicinal chemists in designing new derivatives of this compound with optimized interactions at the molecular level. nih.gov

The statistical robustness of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (e.g., > 0.5) indicates good predictive ability. nih.gov

Advanced Research Perspectives and Future Directions in Naphthol Acetic Acid Chemistry

Development of Next-Generation Synthetic Routes for Enhanced Selectivity and Atom Economy

The synthesis of specifically substituted naphthalenes is a central challenge in organic chemistry. Future research will prioritize the development of synthetic methodologies that are not only efficient but also highly selective and environmentally benign, aligning with the principles of green chemistry. primescholars.com

Key Research Thrusts:

Directed C-H Functionalization: Traditional methods for synthesizing naphthalene (B1677914) derivatives often involve multi-step sequences with protecting groups, leading to poor atom economy. jocpr.comprimescholars.com Advanced strategies focusing on the direct, regioselective C-H functionalization of the naphthalene core are paramount. nih.gov For 5-Naphthol-2-acetic acid, this would involve developing catalytic systems, potentially using transition metals like palladium or ruthenium, that can selectively target the C-H bond at the 2-position of 5-naphthol (also known as 5-hydroxynaphthalene) for carboxymethylation. rsc.orgacs.org The use of removable directing groups or templates could offer a powerful way to control selectivity between the geometrically distinct positions on the naphthalene ring. acs.org

Atom-Economical Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. researchgate.net Research into novel MCRs that could assemble the this compound scaffold from simple precursors would represent a significant advance. researchgate.netmdpi.com For example, a reaction involving a phenol (B47542) derivative, a glyoxylate (B1226380) equivalent, and an acetylene (B1199291) component could be envisioned.

Catalytic Dearomatization Approaches: Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for converting flat aromatic compounds into complex three-dimensional molecules. rsc.org Future synthetic routes could explore the partial dearomatization of a naphthalene precursor, followed by functionalization and subsequent re-aromatization to install the desired substitution pattern with high control.

A comparison of potential synthetic paradigms is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Directed C-H Functionalization | High atom economy, fewer steps, access to novel derivatives. | Achieving high regioselectivity, catalyst cost and stability. |

| Multicomponent Reactions (MCRs) | High efficiency, operational simplicity, reduced waste. | Discovery of suitable reaction partners and catalysts. |

| Catalytic Dearomatization | Access to complex 3D structures, high stereoselectivity. | Multi-step process, control of re-aromatization. |

In-depth Mechanistic Studies of Complex Reaction Pathways and Catalytic Cycles

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. For naphthol-acetic acids, this involves elucidating the intricate interplay of electronic effects, steric hindrance, and catalyst behavior that governs reactivity and selectivity.

Key Research Thrusts:

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable tools for mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. nih.govsamipubco.com For the synthesis of this compound, DFT studies could clarify the regioselectivity of electrophilic substitution (e.g., Friedel-Crafts reactions) on 5-naphthol, explaining the preference for substitution at various positions based on the stability of intermediates like the Wheland complex. rsc.org

Kinetic and Spectroscopic Analysis: In-situ spectroscopic techniques (e.g., ReactIR, process NMR) can monitor reactant consumption and product formation in real-time, providing crucial kinetic data. These experimental results, when coupled with computational models, can validate proposed mechanisms. For instance, studying the catalytic cycle of a ruthenium-based C-H activation process would involve identifying the resting state of the catalyst and characterizing key organometallic intermediates. rsc.org

Isotope Labeling Studies: Experiments using isotopically labeled substrates (e.g., with Deuterium or Carbon-13) are definitive in probing reaction mechanisms. For example, kinetic isotope effect (KIE) studies can determine whether C-H bond cleavage is the rate-determining step in a functionalization reaction, providing insight into the catalytic cycle. researchgate.net

Rational Design and Synthesis of Naphthol-Acetic Acid Analogs for Targeted Chemical Interactions

The this compound structure serves as a versatile scaffold for the rational design of new molecules with tailored properties. The hydroxyl and carboxylic acid groups are key functional handles for derivatization, while the specific 5,2-substitution pattern provides a distinct spatial arrangement for molecular recognition.

Key Research Thrusts:

Bioactive Molecules: The naphthalene framework is present in numerous pharmaceuticals, such as the anti-inflammatory drug Naproxen. rsc.org Analogs of this compound could be designed as enzyme inhibitors, where the hydroxyl and carboxylate groups mimic a natural substrate and form targeted hydrogen bonds within an active site. nih.gov Systematic modification of the naphthalene core with other substituents could optimize binding affinity and selectivity.

Advanced Ligand Design: Bidentate ligands are crucial in coordination chemistry and catalysis. The 5-hydroxy-2-carboxymethyl arrangement is well-suited for creating novel ligands for transition metals. The "hard" oxygen donors of the phenol and carboxylate would favor coordination to specific metal centers, and the rigid naphthalene backbone could create a well-defined chiral pocket, making such ligands candidates for asymmetric catalysis, similar to the renowned BINOL derivatives. rsc.org

Functional Materials: Naphthol derivatives are used in the development of materials with interesting optical and electronic properties. researchgate.net By incorporating the this compound motif into polymers or larger supramolecular assemblies, new fluorescent sensors could be developed. For example, the fluorescence of the naphthalene ring is often sensitive to its local environment, which could be exploited for detecting metal ions or small molecules that coordinate to the hydroxy-acid functionality. chemrxiv.org

| Analog Class | Design Principle | Potential Application |

| Enzyme Inhibitors | Structure-based design to mimic natural substrates. | Therapeutics, biochemical probes. |

| Asymmetric Ligands | Creation of a defined chiral pocket around a metal center. | Asymmetric catalysis. |

| Fluorescent Sensors | Linking analyte binding to changes in naphthalene fluorescence. | Chemical and environmental sensing. |

Integration of Multi-modal Analytical Platforms for Comprehensive Characterization in Challenging Environments

The precise characterization of naphthol-acetic acid isomers and their analogs is non-trivial, especially within complex matrices like reaction mixtures, biological fluids, or environmental samples. A multi-modal approach, combining separation science with various spectroscopic techniques, is necessary for unambiguous identification and quantification.

Key Research Thrusts:

Hyphenated Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the gold standard for separating and identifying isomers. wikipedia.org This platform can differentiate this compound from other isomers based on subtle differences in retention time and provide exact mass and fragmentation data for unequivocal structural confirmation.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are critical for confirming the connectivity and substitution pattern of the naphthalene ring. The Nuclear Overhauser Effect (NOE) can provide through-space information to further validate the structure, which is particularly important when dealing with novel derivatives.

Vibrational and Electronic Spectroscopy: Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy provide complementary information on functional groups and the electronic structure of the conjugated π-system, respectively. samipubco.com These techniques are valuable for routine characterization and for studying interactions, such as hydrogen bonding, that can cause shifts in vibrational or absorption frequencies. researchgate.net The characterization of complex derivatives often involves a suite of these techniques to build a complete structural picture. uodiyala.edu.iqorientjchem.orgmdpi.com

The integration of these platforms allows for a comprehensive analysis, from initial synthesis verification to studying the behavior of these molecules in complex, real-world systems.

Q & A

Basic Questions

Q. What are the standard analytical methods for detecting 5-naphthol-2-acetic acid in biological samples?

- Methodology :

- Enzyme Activity Assays : Use α-naphthyl acetate esterase reactions to detect enzymatic hydrolysis in lymphocytes, as described in enzyme-linked protocols .

- Chromatography : Employ high-performance liquid chromatography (HPLC) or ultra-HPLC (UHPLC) with columns like Purospher STAR (C18, 3 µm, 55 × 4 mm) for separation. Mobile phases often include 0.16M sodium acetate buffer (pH 4.0) to optimize resolution .

- Calibration : Prepare calibration curves using standardized reference materials (e.g., ≥98% purity, validated via GC or LC-MS) to ensure quantitation accuracy .

Q. How is this compound synthesized, and what purity standards are critical for research use?

- Synthesis Protocol :

- React naphthol derivatives with acetic anhydride under controlled acidic conditions.

- Purify via recrystallization using solvents like ethanol or acetonitrile to remove unreacted precursors .

- Purity Standards :

- Aim for ≥97% purity (validated by GC or HPLC) to minimize interference in biological assays .

- Verify molecular weight (186.20 g/mol) and melting point (141–143°C) against NIST reference data .

Advanced Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data involving this compound?

- Analytical Framework :

- Replicate Experiments : Standardize assay conditions (e.g., pH, temperature, substrate concentration) to isolate variables. For example, use 0.16M acetate buffer (pH 4.0) to ensure consistency in enzyme activity measurements .

- Cross-Validation : Compare results across multiple detection methods (e.g., spectrophotometry vs. LC-MS) to confirm specificity .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., impurities in commercial reagents) .

Q. What strategies optimize chromatographic separation of this compound from structurally similar compounds?

- Method Optimization :

- Column Selection : Use chiral columns (e.g., Astec CHIRALDEX) or reverse-phase columns (e.g., Supelco DEX) for enhanced selectivity toward aromatic acids .

- Gradient Elution : Implement a methanol/water gradient (e.g., 40% to 80% methanol over 15 minutes) to resolve co-eluting isomers .

- Detection Parameters : Set UV absorption at 254 nm for optimal sensitivity .

- Troubleshooting :

- Address peak tailing by adjusting buffer ionic strength or adding ion-pairing agents (e.g., 0.1% trifluoroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.